molecular formula C6H3F5N2O2 B2407513 2-(Difluoromethyl)-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid CAS No. 2248337-39-3

2-(Difluoromethyl)-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B2407513
CAS No.: 2248337-39-3
M. Wt: 230.094
InChI Key: CDFSBELCGDGYGT-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid is a fluorinated heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation and trifluoromethylation of imidazole derivatives using reagents such as ClCF₂H and CF₃I under specific conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale difluoromethylation and trifluoromethylation processes.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives .

Scientific Research Applications

2-(Difluoromethyl)-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethyl)-1H-imidazole-4-carboxylic acid
  • 5-(Trifluoromethyl)-1H-imidazole-4-carboxylic acid
  • 2-(Trifluoromethyl)-1H-imidazole-4-carboxylic acid

Uniqueness

2-(Difluoromethyl)-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid is unique due to the simultaneous presence of both difluoromethyl and trifluoromethyl groups. This dual substitution enhances its chemical stability, reactivity, and potential biological activity compared to similar compounds with only one fluorinated group .

Properties

IUPAC Name

2-(difluoromethyl)-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F5N2O2/c7-3(8)4-12-1(5(14)15)2(13-4)6(9,10)11/h3H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFSBELCGDGYGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=N1)C(F)F)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F5N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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